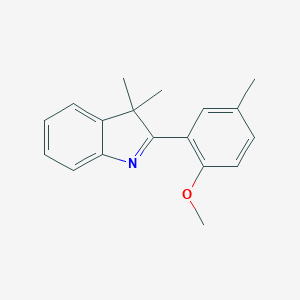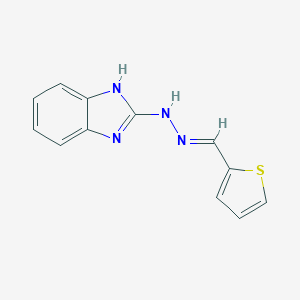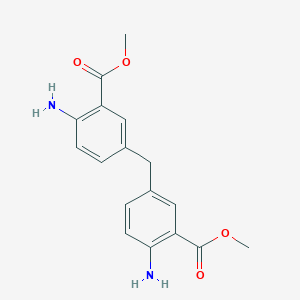![molecular formula C15H10O4 B188409 methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate CAS No. 25816-60-8](/img/structure/B188409.png)
methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate, also known as coumarin, is a naturally occurring compound found in many plants. It has been used for centuries as a flavoring agent, fragrance, and medicinal herb. Coumarin has also been studied extensively for its potential therapeutic properties, including anti-inflammatory, anti-tumor, and anti-coagulant effects.
Mechanism of Action
Coumarin exerts its effects through a variety of mechanisms, including inhibition of enzymes involved in inflammation and coagulation, modulation of cellular signaling pathways, and induction of apoptosis in cancer cells. Coumarin has also been shown to have anti-oxidant properties, which may help protect against oxidative stress and cellular damage.
Biochemical and Physiological Effects
Coumarin has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-coagulant effects. It has also been shown to have antioxidant properties, which may help protect against oxidative stress and cellular damage. Coumarin has been studied for its potential use as a natural food preservative and flavoring agent.
Advantages and Limitations for Lab Experiments
Coumarin is a widely available and relatively inexpensive compound that can be synthesized through a variety of methods. It has been studied extensively for its potential therapeutic properties and has been shown to have a variety of biochemical and physiological effects. However, methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate can also be toxic at high doses and may have potential side effects, such as liver damage. As with any compound, caution should be exercised when using methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate in laboratory experiments.
Future Directions
There are many potential future directions for research on methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate. One area of interest is the development of methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate derivatives with enhanced therapeutic properties and reduced toxicity. Another area of interest is the study of methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate's potential use as a natural food preservative and flavoring agent. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate.
Synthesis Methods
Coumarin can be synthesized through a variety of methods, including the Pechmann condensation reaction. This reaction involves the condensation of phenol with a β-ketoester in the presence of a Lewis acid catalyst, such as aluminum chloride. Other methods include the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acetic anhydride derivative of an aromatic acid, and the Knoevenagel reaction, which involves the condensation of an aldehyde or ketone with a malonic acid derivative.
Scientific Research Applications
Coumarin has been studied extensively for its potential therapeutic properties, including anti-inflammatory, anti-tumor, and anti-coagulant effects. It has also been studied for its potential use as a natural food preservative and flavoring agent. Coumarin has been shown to have antioxidant properties, which may help protect against oxidative stress and cellular damage.
properties
CAS RN |
25816-60-8 |
|---|---|
Molecular Formula |
C15H10O4 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
methyl 3-oxobenzo[f]chromene-2-carboxylate |
InChI |
InChI=1S/C15H10O4/c1-18-14(16)12-8-11-10-5-3-2-4-9(10)6-7-13(11)19-15(12)17/h2-8H,1H3 |
InChI Key |
SCVAABBHICVULN-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=CC3=CC=CC=C32)OC1=O |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC3=CC=CC=C32)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



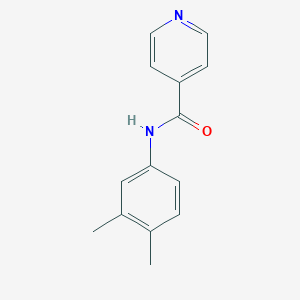

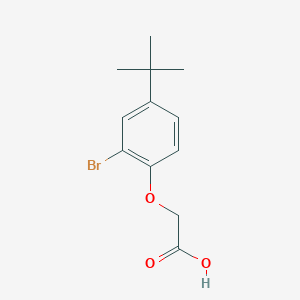
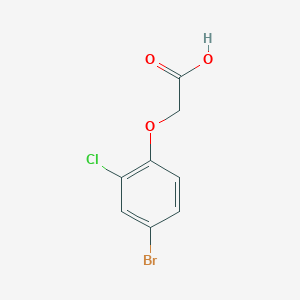
![2-mercapto-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B188333.png)
![3-Methyl[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B188335.png)
![Naphth[1,2-d]oxazole, 2-phenyl-](/img/structure/B188336.png)
